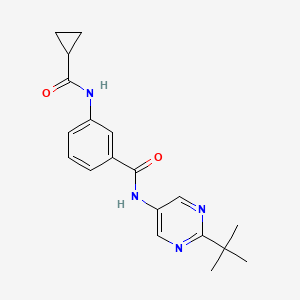
N-(2-tert-butylpyrimidin-5-yl)-3-(cyclopropanecarbonylamino)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-tert-butylpyrimidin-5-yl)-3-(cyclopropanecarbonylamino)benzamide, also known as MRT67307, is a chemical compound that has gained widespread attention in scientific research due to its potential therapeutic applications. This compound is a potent inhibitor of the p38α protein kinase, which plays a crucial role in the regulation of cellular responses to stress and inflammation.
作用機序
N-(2-tert-butylpyrimidin-5-yl)-3-(cyclopropanecarbonylamino)benzamide exerts its effects by binding to the ATP-binding site of p38α, thereby inhibiting its activity. This leads to the downregulation of pro-inflammatory cytokines and chemokines, as well as the inhibition of cell proliferation and survival. Additionally, N-(2-tert-butylpyrimidin-5-yl)-3-(cyclopropanecarbonylamino)benzamide has been shown to enhance the efficacy of chemotherapy and radiotherapy in cancer cells.
Biochemical and Physiological Effects:
N-(2-tert-butylpyrimidin-5-yl)-3-(cyclopropanecarbonylamino)benzamide has been shown to have a wide range of biochemical and physiological effects. In cancer cells, the compound has been shown to inhibit cell proliferation and survival, induce apoptosis, and enhance the efficacy of chemotherapy and radiotherapy. In inflammatory diseases, N-(2-tert-butylpyrimidin-5-yl)-3-(cyclopropanecarbonylamino)benzamide has been shown to reduce the production of pro-inflammatory cytokines and chemokines, as well as the infiltration of inflammatory cells. In neurodegenerative disorders, N-(2-tert-butylpyrimidin-5-yl)-3-(cyclopropanecarbonylamino)benzamide has been shown to protect neurons from oxidative stress and inflammation.
実験室実験の利点と制限
One of the main advantages of N-(2-tert-butylpyrimidin-5-yl)-3-(cyclopropanecarbonylamino)benzamide is its specificity for p38α, which makes it a useful tool for studying the role of this protein kinase in various cellular processes. Additionally, the compound has been shown to have good pharmacokinetic properties, making it suitable for in vivo studies. However, one limitation of N-(2-tert-butylpyrimidin-5-yl)-3-(cyclopropanecarbonylamino)benzamide is its potential off-target effects, which may complicate the interpretation of experimental results.
将来の方向性
There are several future directions for the study of N-(2-tert-butylpyrimidin-5-yl)-3-(cyclopropanecarbonylamino)benzamide. One area of interest is the development of more potent and selective inhibitors of p38α, which may have improved therapeutic efficacy. Additionally, the compound may be investigated for its potential use in combination with other drugs for the treatment of various diseases. Finally, the role of p38α in various cellular processes, such as cell differentiation and autophagy, may be further elucidated using N-(2-tert-butylpyrimidin-5-yl)-3-(cyclopropanecarbonylamino)benzamide as a tool.
合成法
The synthesis of N-(2-tert-butylpyrimidin-5-yl)-3-(cyclopropanecarbonylamino)benzamide involves several steps, starting with the reaction of 2-tert-butyl-5-(bromomethyl)pyrimidine with 3-aminobenzamide in the presence of a base. This reaction yields the intermediate N-(2-tert-butylpyrimidin-5-yl)-3-aminobenzamide, which is then treated with cyclopropanecarbonyl chloride to form the final product, N-(2-tert-butylpyrimidin-5-yl)-3-(cyclopropanecarbonylamino)benzamide.
科学的研究の応用
N-(2-tert-butylpyrimidin-5-yl)-3-(cyclopropanecarbonylamino)benzamide has been extensively studied in scientific research due to its potential therapeutic applications. The compound has been shown to be a potent inhibitor of the p38α protein kinase, which is involved in the regulation of cellular responses to stress and inflammation. As such, N-(2-tert-butylpyrimidin-5-yl)-3-(cyclopropanecarbonylamino)benzamide has been investigated for its potential use in the treatment of various diseases, including cancer, inflammatory diseases, and neurodegenerative disorders.
特性
IUPAC Name |
N-(2-tert-butylpyrimidin-5-yl)-3-(cyclopropanecarbonylamino)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N4O2/c1-19(2,3)18-20-10-15(11-21-18)23-17(25)13-5-4-6-14(9-13)22-16(24)12-7-8-12/h4-6,9-12H,7-8H2,1-3H3,(H,22,24)(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SEXLOLFBVUUKCM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=NC=C(C=N1)NC(=O)C2=CC(=CC=C2)NC(=O)C3CC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![8-Methyl-3-(piperidin-1-ylmethyl)-1,3-diazaspiro[4.5]decane-2,4-dione](/img/structure/B7534169.png)
![4-[2-[2-(3-Fluorophenyl)pyrrolidin-1-yl]-2-oxoethoxy]benzamide](/img/structure/B7534170.png)

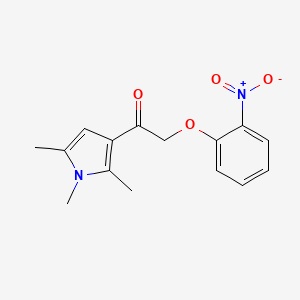
![N-[3-(5-methyl-1,2,4-oxadiazol-3-yl)phenyl]-3-[(2-phenylacetyl)amino]propanamide](/img/structure/B7534200.png)
![6-Methyl-1-[1-(4-methylbenzoyl)piperidine-3-carbonyl]piperidine-3-carboxamide](/img/structure/B7534206.png)
![4-(acetylamino)-N-[3-(5-methyl-1,2,4-oxadiazol-3-yl)phenyl]benzamide](/img/structure/B7534207.png)
![1-(2-methoxyethyl)-5-oxo-N-[1-(oxolan-2-ylmethyl)pyrazol-4-yl]pyrrolidine-3-carboxamide](/img/structure/B7534208.png)
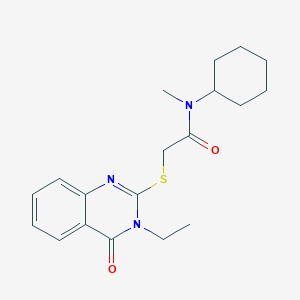
![2-[[5-(4-ethylphenyl)-1H-1,2,4-triazol-3-yl]sulfanyl]-N-methyl-N-phenylpropanamide](/img/structure/B7534221.png)
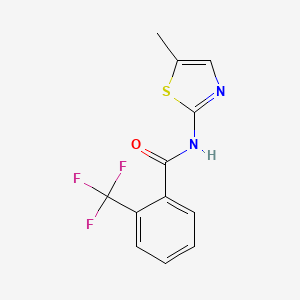
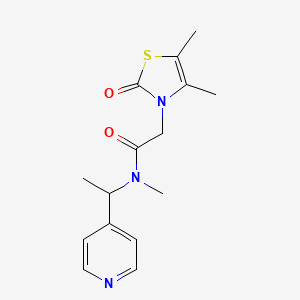
![5-methyl-N-[3-(5-methyl-1,2,4-oxadiazol-3-yl)phenyl]-6-oxo-1-phenyl-2,5-dihydro-1,2,4-triazine-3-carboxamide](/img/structure/B7534230.png)
